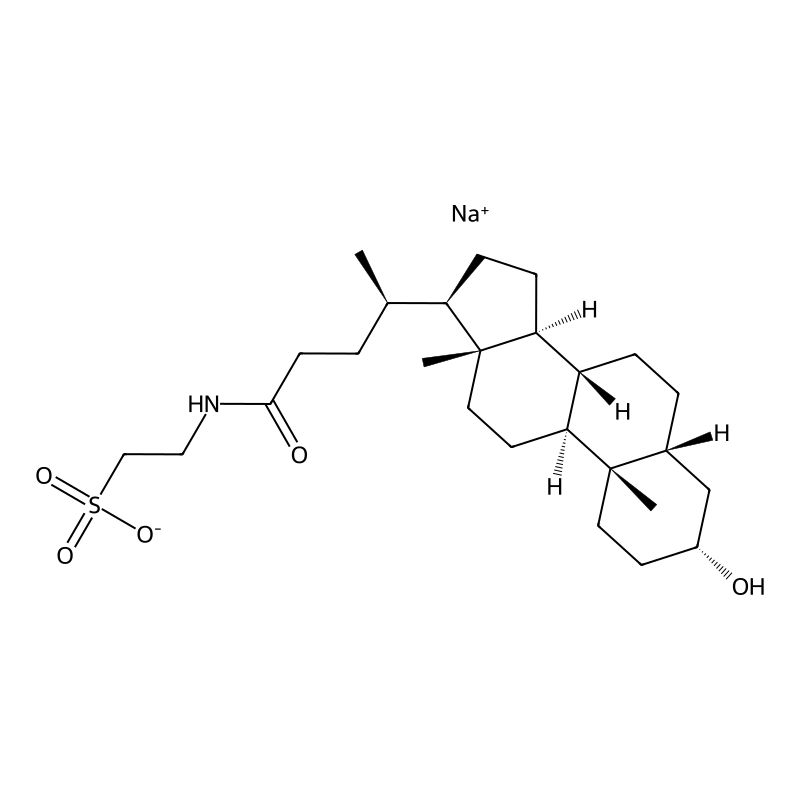

Taurolithocholic acid sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bile Acid Function and Conjugation:

Taurolithocholic acid sodium salt (TLCA) is a specific type of bile acid. Bile acids, naturally produced by the liver, play crucial roles in digestion and absorption of dietary fats and fat-soluble vitamins . They also regulate cholesterol metabolism and have signaling functions within the body . TLCA is a conjugated form of the bile acid lithocholic acid, meaning it is bound to the amino acid taurine. This conjugation process increases the water solubility and biological activity of the bile acid .

Studying Bile Acid Transport and Signaling:

TLCA is used in research to investigate bile acid transport and signaling pathways. It can be used in cell culture experiments to study how bile acids are taken up, transported, and metabolized within cells . Additionally, TLCA can be used to investigate the role of bile acids in activating specific signaling pathways involved in various cellular processes .

Inducing Cholestasis Models:

TLCA can be used to induce cholestasis, a condition where bile flow from the liver is obstructed, in both ex vivo (isolated tissues) and in vivo (animal) models . By studying the effects of TLCA on various tissues and organs in these models, researchers can gain insights into the mechanisms and potential treatments for cholestasis-related diseases.

Investigating Liver Cancer:

Recent research suggests that TLCA may play a role in the growth and progression of liver cancer. Studies have shown that TLCA can promote the growth of liver cancer cells through specific signaling pathways . This research area is still under investigation, but it could potentially lead to the development of new therapeutic strategies for liver cancer.

Taurolithocholic acid sodium salt is a bile acid derivative, primarily found in human bile, and is formed through the conjugation of lithocholic acid with taurine. Its chemical formula is , and it has a molecular weight of approximately 505.69 g/mol. This compound plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a detergent in the gastrointestinal tract. It is also recognized for its cholagogue properties, which promote bile flow, and coleretic effects, which stimulate bile production in the liver .

TLCA functions primarily in the digestive system. It acts as a detergent, emulsifying dietary fats to enhance their absorption by intestinal cells []. Emerging research suggests a broader role for TLCA in cellular signaling. Studies have shown that TLCA can activate caspase-3 and -7, enzymes involved in programmed cell death (apoptosis) in liver cells expressing NTCP []. However, the precise mechanisms underlying these signaling pathways require further investigation.

- Toxicity: Data on the specific toxicity of TLCA is limited. However, bile acids at high concentrations can be cytotoxic.

- Flammability: Data on flammability is not available, but organic solvents used for dissolving TLCA can be flammable.

- Reactivity: No specific information on reactivity is available in current scientific literature.

This compound exhibits significant biological activity, including:

- Apoptosis Induction: Studies have shown that taurolithocholic acid sodium salt increases the levels of apoptosis-related proteins such as caspase-3 and caspase-7 in Hep3B cells, which are infected with hepatitis B virus .

- Metabolic Regulation: It is involved in regulating lipid metabolism and has been observed to elevate serum concentrations during oral lipid tolerance tests .

- Cholesterol Management: As a bile acid, it aids in emulsifying dietary fats, facilitating their absorption and potentially influencing cholesterol levels in the body .

The synthesis of taurolithocholic acid sodium salt typically involves the following steps:

- Conjugation Reaction: Lithocholic acid is reacted with taurine to form taurolithocholic acid.

- Sodium Salt Formation: The resulting taurolithocholic acid can be converted into its sodium salt form by neutralizing it with sodium hydroxide or sodium bicarbonate.

- Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research or clinical applications .

Interaction studies involving taurolithocholic acid sodium salt focus on its role as a signaling molecule within metabolic pathways. It has been shown to interact with various nuclear receptors that regulate bile acid homeostasis and lipid metabolism. These interactions can influence gene expression related to cholesterol metabolism and transport . Additionally, its effects on cell signaling pathways highlight its potential therapeutic roles.

Several compounds share structural similarities or functional roles with taurolithocholic acid sodium salt. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lithocholic Acid | Precursor to taurolithocholic acid; less soluble in water. | |

| Chenodeoxycholic Acid | Primary bile acid; involved in cholesterol metabolism. | |

| Ursodeoxycholic Acid | Used therapeutically for gallstones; has cytoprotective effects. | |

| Deoxycholic Acid | Secondary bile acid; promotes fat absorption but may be cytotoxic at high levels. |

Taurolithocholic acid sodium salt is unique due to its specific conjugation with taurine, which enhances its solubility and biological activity compared to other bile acids . Its distinct properties make it particularly useful in both research and clinical settings focused on metabolic disorders.

Receptor-Mediated Signaling Pathways

Farnesoid X Receptor Modulation Dynamics

Taurolithocholic acid sodium salt interacts with the farnesoid X receptor (FXR), a nuclear receptor critical for bile acid homeostasis. FXR activation regulates genes involved in bile acid synthesis, transport, and detoxification. For instance, FXR agonism suppresses cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, via induction of small heterodimer partner (SHP), thereby reducing bile acid pool size [1] [2]. This receptor also modulates lipid metabolism by repressing apolipoprotein C-III (APOC3), a triglyceride-rich lipoprotein inhibitor, while enhancing apolipoprotein A-V (APOA5) expression to promote lipoprotein lipase activity [2] [3].

In cholangiocytes, FXR activation by conjugated bile acids like taurolithocholic acid sodium salt downregulates pro-inflammatory cytokines by inhibiting nuclear factor-kappa B (NF-κB) nuclear translocation [1]. This anti-inflammatory effect is mediated through FXR’s direct interaction with NF-κB subunits, preventing their DNA binding capacity [1]. Additionally, FXR activation induces phospholipid transfer protein (PLTP) and modulates cholesterol ester transfer protein (CETP), linking bile acid signaling to high-density lipoprotein (HDL) remodeling [2].

Table 1: FXR-Mediated Effects of Taurolithocholic Acid Sodium Salt

| Target Gene/Pathway | Regulatory Effect | Functional Outcome |

|---|---|---|

| CYP7A1 | Repression | Reduced bile acid synthesis |

| APOC3 | Repression | Enhanced triglyceride clearance |

| PLTP | Induction | HDL remodeling |

| NF-κB signaling | Inhibition | Attenuated inflammatory response |

TGR5-Dependent Mitochondrial Biogenesis Activation

Taurolithocholic acid sodium salt activates the G-protein-coupled bile acid receptor TGR5 (GPBAR1), which stimulates mitochondrial biogenesis and oxidative phosphorylation. TGR5 activation increases intracellular cAMP levels, promoting peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) expression, a master regulator of mitochondrial biogenesis [4]. This pathway enhances energy expenditure in brown adipose tissue and skeletal muscle, contributing to improved glucose homeostasis [4].

In enteroendocrine cells, TGR5 activation induces glucagon-like peptide-1 (GLP-1) secretion through calcium-dependent mechanisms, which enhances insulin sensitivity and pancreatic β-cell function [4]. The resultant increase in the ATP/ADP ratio facilitates membrane depolarization and calcium influx, mimicking nutrient-sensing pathways [4].

Muscarinic Acetylcholine Receptor Cross-Talk

Taurolithocholic acid sodium salt promotes cholangiocarcinoma cell proliferation via muscarinic acetylcholine receptor (mAChR) cross-talk. This bile acid binds mAChR, triggering epidermal growth factor receptor (EGFR) transactivation through matrix metalloproteinase (MMP)-mediated release of heparin-binding EGF-like growth factor (HB-EGF) [5]. Subsequent phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and AKT drives cell cycle progression and survival [5].

Table 2: mAChR-EGFR Cross-Talk Mechanisms

| Step | Mediator | Outcome |

|---|---|---|

| mAChR activation | Taurolithocholic acid | HB-EGF shedding via MMP2/9 |

| EGFR transactivation | Phosphorylated EGFR | ERK1/2 and AKT activation |

| Downstream signaling | Cyclin D1 induction | Cell proliferation and survival |

Non-Receptor Mediated Cellular Effects

EGFR/ERK1/2 Signaling Cascade Activation

Independent of receptor cross-talk, taurolithocholic acid sodium salt directly activates the EGFR/ERK1/2 pathway in cholangiocytes. This bile acid induces sphingosine-1-phosphate receptor 2 (S1PR2) internalization, leading to sustained ERK1/2 phosphorylation [5]. ERK1/2 activation upregulates cyclooxygenase-2 (COX-2) expression, promoting prostaglandin E2 (PGE2) synthesis and cell proliferation [5]. Co-treatment with MEK1/2 inhibitors (e.g., U0126) abolishes this effect, confirming ERK1/2’s central role [5].

NF-κB Pathway Regulation in Inflammatory Responses

Taurolithocholic acid sodium salt modulates NF-κB activity through dual mechanisms: FXR-dependent repression and reactive oxygen species (ROS)-mediated inhibition. By stabilizing inhibitor of κB (IκB) proteins, it prevents NF-κB nuclear translocation in hepatocytes exposed to pro-inflammatory stimuli [1]. Concurrently, it induces antioxidant enzymes like superoxide dismutase (SOD), reducing ROS-mediated NF-κB activation [1].

Enterohepatic Circulation Dynamics

The enterohepatic circulation of taurolithocholic acid sodium salt represents a sophisticated transport system that facilitates the efficient recycling of bile acids between the liver and intestine. This taurine-conjugated secondary bile acid follows a well-characterized pathway that involves multiple transport mechanisms and regulatory checkpoints [1] [2].

Transport Mechanisms and Efficiency

The hepatic uptake of taurolithocholic acid sodium salt occurs primarily through the sodium-dependent bile acid transporter (sodium taurocholate cotransporting polypeptide, NTCP), which demonstrates high affinity for this conjugated bile acid [3] [4]. Studies have shown that hepatocytes extract bile acids with remarkable efficiency, with uptake rates reaching 85-90% under physiological conditions [2] [5]. The transport process is characterized by saturable kinetics, with taurolithocholic acid exhibiting an apparent maximum velocity of 2.4 nanomoles per minute per milligram of protein and a Michaelis constant of 190 micromolar at 37 degrees Celsius [3].

Following hepatic uptake, taurolithocholic acid sodium salt undergoes rapid biliary secretion through the bile salt export pump (BSEP), an ATP-dependent transporter located in the canalicular membrane [6] [4]. Research has demonstrated that taurolithocholic acid is rapidly excreted in bile in concentrations greater than its aqueous solubility, indicating efficient active transport mechanisms [2] [5]. The secretion process achieves efficiency rates of 95-98%, ensuring minimal accumulation within hepatocytes [7].

Gallbladder Storage and Intestinal Release

The gallbladder serves as a crucial storage reservoir for taurolithocholic acid sodium salt, concentrating bile acids through water reabsorption mechanisms. During the interdigestive phase, conjugated bile acids are stored at concentrations reaching 300 millimolar, representing a significant concentration gradient compared to plasma levels [1] [8]. Upon food intake, cholecystokinin-stimulated gallbladder contraction releases concentrated bile acids into the duodenum, where they facilitate lipid digestion and absorption [1].

Ileal Reabsorption and Portal Return

The terminal ileum represents the primary site for taurolithocholic acid reabsorption, utilizing the apical sodium-dependent bile acid transporter (ASBT) for active uptake [1] [8]. This process demonstrates remarkable selectivity, with reabsorption efficiency reaching 90-95% for conjugated bile acids [1]. The reabsorbed taurolithocholic acid enters the portal circulation through the hepatic portal vein, completing the enterohepatic cycle with near-complete return to the liver [1] [8].

Circulation Dynamics and Turnover

The enterohepatic circulation of taurolithocholic acid sodium salt exhibits rapid turnover kinetics, with the entire bile acid pool cycling 3-5 times during a single meal [8]. This dynamic process ensures continuous availability of bile acids for digestive functions while maintaining homeostatic balance. The circulation efficiency is enhanced by the high solubility and transport affinity of taurine-conjugated bile acids compared to their unconjugated counterparts [1] [8].

Gut Microbiota-Mediated Biotransformation

The gut microbiota plays a fundamental role in the biotransformation of taurolithocholic acid sodium salt through diverse enzymatic pathways that significantly alter bile acid composition and biological activity. These microbial transformations represent a critical component of bile acid metabolism, generating secondary metabolites with distinct physiological properties [9] [10].

Bile Salt Hydrolase-Mediated Deconjugation

The initial step in microbial biotransformation involves the deconjugation of taurolithocholic acid sodium salt by bile salt hydrolase (BSH) enzymes. These widely distributed microbial enzymes catalyze the hydrolysis of the amide bond between the bile acid core and taurine, producing free lithocholic acid and taurine [9] [11]. BSH activity is present across multiple bacterial phyla, including Lactobacillus, Bifidobacterium, and Clostridium species [12] [11].

The deconjugation process demonstrates substrate specificity, with BSH enzymes showing varying affinity for different conjugated bile acids. Research has identified that 25 bacterial strains, representing 24 species, are capable of conjugating deoxycholic acid, chenodeoxycholic acid, or cholic acid to glycine in vitro [12]. The deconjugation efficiency varies significantly among bacterial species, with some microbes transforming over 90% of added bile acids while others process less than 5% [12].

Secondary Bile Acid Formation

Following deconjugation, specialized bacterial species catalyze the formation of secondary bile acids through 7α-dehydroxylation pathways. Clostridium scindens and related species express the bile acid inducible (bai) operon, which encodes enzymes necessary for the multi-step conversion of primary bile acids to secondary forms [9] [13]. The 7α-dehydroxylation of chenodeoxycholic acid produces lithocholic acid, while cholic acid is converted to deoxycholic acid through this pathway [9] [13].

The 7α-dehydroxylation process involves complex biochemical transformations, including oxidation of the 7α-hydroxyl group to a ketone, followed by reduction and elimination reactions [9] [13]. Recent research has identified novel enzymatic activities, including the formation of secondary allo-bile acids through bacterial 5α-reductase and 5β-reductase activities [13]. These enzymes can convert secondary bile acids to their corresponding allo-forms, significantly expanding the diversity of microbial bile acid metabolites [13].

Hydroxysteroid Dehydrogenase Activities

Gut bacteria express diverse hydroxysteroid dehydrogenase enzymes that catalyze the oxidation and reduction of hydroxyl groups at various positions on the bile acid steroid core. These enzymes are responsible for the formation of oxo-bile acids, which serve as intermediates in subsequent biotransformation reactions [9] [12]. The most prevalent transformations involve oxidation of 3α-, 7α-, or 12α-hydroxyl groups, reactions catalyzed by bacterial hydroxysteroid dehydrogenases [12].

Eggerthella lenta and related species demonstrate particularly active hydroxysteroid dehydrogenase activity, contributing to the formation of diverse bile acid metabolites [9]. These enzymatic activities enable bacteria to modify bile acid structure and properties, affecting their solubility, toxicity, and receptor activation potential [9] [12].

Taurine Metabolism and Sulfur Cycling

The taurine released from taurolithocholic acid deconjugation undergoes further microbial metabolism through specialized bacterial pathways. Bilophila wadsworthia and related sulfidogenic bacteria utilize taurine as an electron acceptor in anaerobic respiration, producing hydrogen sulfide as a metabolic end product [14] [15]. This process involves taurine aminotransferase activity, which catalyzes the conversion of taurine to sulfoacetaldehyde [16] [15].

The taurine respiration pathway has significant implications for host health, as hydrogen sulfide production can have both beneficial and detrimental effects on intestinal physiology [15] [17]. Low concentrations of hydrogen sulfide contribute to mucosal homeostasis and anti-inflammatory responses, while higher concentrations may cause epithelial damage and promote pathogenic processes [15] [17].

Microbial Conjugation Reactions

Recent discoveries have revealed that gut bacteria can perform conjugation reactions independent of host enzymatic systems. Multiple bacterial species demonstrate the ability to conjugate primary and secondary bile acids with glycine and 15 other amino acids, resulting in the formation of 44 novel microbially conjugated bile acids [12] [18]. This process represents a significant expansion of bile acid chemical diversity beyond host-derived conjugates [12] [18].

The microbial conjugation process involves bacterial enzymes that can recognize and modify bile acid substrates, creating unique metabolites with potentially distinct biological activities [12] [18]. These findings challenge the traditional understanding of bile acid metabolism and suggest that the gut microbiota contributes more extensively to bile acid chemical diversity than previously recognized [12] [18].

Microbial-Host Crosstalk in Bile Acid Homeostasis

The interaction between taurolithocholic acid sodium salt and the gut microbiota represents a complex bidirectional communication system that regulates bile acid homeostasis and maintains intestinal health. This crosstalk involves multiple molecular mechanisms that coordinate microbial metabolism with host physiological responses [19] [20].

Bile Acid Receptor Signaling

Taurolithocholic acid sodium salt and its microbial metabolites interact with host bile acid receptors, including the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). These receptors serve as molecular sensors that detect changes in bile acid composition and trigger adaptive responses in gene expression and cellular metabolism [21] [22].

FXR activation by taurolithocholic acid demonstrates moderate agonist activity compared to other bile acids, with the receptor showing preferential binding to chenodeoxycholic acid and deoxycholic acid [21] [22]. Upon activation, FXR induces the expression of small heterodimer partner (SHP), which functions as a transcriptional repressor of bile acid synthesis enzymes [21] [22]. This negative feedback mechanism ensures that bile acid production is reduced when bile acid concentrations are elevated [21] [22].

TGR5 activation by taurolithocholic acid contributes to glucose homeostasis and energy metabolism regulation [23] [22]. Research has demonstrated that intestinal FXR activation by the compound shaped gut microbiota composition to activate TGR5 signaling, leading to improved hepatic glucose sensitivity and increased adipose tissue browning [23]. This finding illustrates the complex interplay between bile acid signaling and metabolic regulation [23].

Antimicrobial Effects and Microbiota Modulation

Taurolithocholic acid sodium salt exhibits concentration-dependent antimicrobial activity that shapes gut microbiota composition. At concentrations ranging from 50-200 micromolar, the compound demonstrates growth inhibitory effects against various bacterial species, particularly those lacking bile acid resistance mechanisms [24] [19]. This antimicrobial activity contributes to the maintenance of microbial community structure and prevents overgrowth of potentially pathogenic bacteria [24] [19].

The antimicrobial effects of taurolithocholic acid are mediated through membrane disruption and interference with bacterial cellular processes. The compound's detergent properties enable it to solubilize bacterial membranes, leading to cell lysis and death [24] [19]. However, certain bacterial species have evolved resistance mechanisms, including the expression of bile acid efflux pumps and modification enzymes that reduce bile acid toxicity [24] [19].

Microbiota modulation by taurolithocholic acid occurs at lower concentrations (10-100 micromolar) and involves more subtle effects on bacterial growth and metabolism. These concentrations promote compositional changes in the gut microbiota without causing widespread bacterial death [24] [19]. The selective pressure exerted by bile acids favors the growth of bile acid-tolerant species while suppressing sensitive organisms [24] [19].

Immune System Regulation

The interaction between taurolithocholic acid sodium salt and the gut microbiota has profound effects on host immune function. Bile acids serve as immunomodulatory molecules that influence inflammatory responses and immune cell activity [25] [19]. At concentrations of 25-150 micromolar, taurolithocholic acid modulates cytokine production and inflammatory signaling pathways [25] [19].

The compound's effects on immune regulation are mediated through multiple mechanisms, including direct effects on immune cells and indirect effects through microbiota-mediated metabolite production [25] [19]. Taurolithocholic acid can suppress pro-inflammatory cytokine production while promoting anti-inflammatory responses, contributing to intestinal immune homeostasis [25] [19].

Recent research has identified the role of taurolithocholic acid in regulating T helper cell differentiation and regulatory T cell function [25]. The compound influences the balance between Th17 cells, which promote inflammatory responses, and regulatory T cells, which suppress immune activation [25]. This regulatory function is critical for maintaining immune tolerance and preventing inappropriate inflammatory responses to commensal bacteria [25].

Metabolic Signaling and Energy Homeostasis

Taurolithocholic acid sodium salt participates in metabolic signaling pathways that coordinate energy metabolism between the host and gut microbiota. At concentrations of 5-50 micromolar, the compound influences bacterial metabolite production, including short-chain fatty acids and other bioactive compounds that affect host metabolism [26] [19].

The metabolic effects of taurolithocholic acid involve activation of nuclear receptors and signaling pathways that regulate glucose and lipid metabolism [26] [19]. The compound's interaction with FXR and TGR5 receptors triggers cascades that affect hepatic gluconeogenesis, lipid synthesis, and energy expenditure [26] [19]. These effects contribute to the regulation of whole-body energy homeostasis and metabolic health [26] [19].

Barrier Function and Intestinal Integrity

The maintenance of intestinal barrier function represents a critical aspect of taurolithocholic acid-mediated host-microbiota crosstalk. At concentrations of 20-100 micromolar, the compound stimulates mucin secretion and enhances epithelial barrier integrity [19] [20]. This protective effect involves the upregulation of tight junction proteins and the strengthening of intercellular connections [19] [20].

The barrier-protective effects of taurolithocholic acid are mediated through both direct effects on epithelial cells and indirect effects through microbiota-mediated signaling [19] [20]. The compound promotes the growth of beneficial bacteria that produce barrier-protective metabolites while suppressing potentially harmful species [19] [20]. This dual mechanism ensures optimal barrier function and protection against pathogenic invasion [19] [20].

Pathogen Resistance and Colonization Defense

Taurolithocholic acid sodium salt contributes to colonization resistance against pathogenic microorganisms through multiple mechanisms. At concentrations of 30-200 micromolar, the compound promotes competitive exclusion of pathogens while supporting the growth of beneficial commensals [27] [19]. This protective effect involves both direct antimicrobial activity against pathogens and indirect effects through microbiota-mediated competition [27] [19].

The pathogen resistance mechanisms include the production of antimicrobial metabolites by commensal bacteria, competition for nutrients and adhesion sites, and the maintenance of an inhospitable environment for pathogenic growth [27] [19]. Taurolithocholic acid enhances these natural defense mechanisms by promoting the growth of protective bacterial species and suppressing potentially harmful organisms [27] [19].